Condensation Reactivity: Pyrrolidine-2,3-Dione Formation
The target compound has been demonstrated to undergo condensation with benzaldehyde in ethanol/HCl medium to produce (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, a transformation that was fully characterized by X-ray crystallography. The reaction produces a crystalline product with unit cell parameters a = 6.4367(4) Å, b = 7.4998(5) Å, c = 15.3455(5) Å, α = 86.448(4)°, β = 78.732(4)°, γ = 83.943(5)°, V = 721.80(7) ų in the triclinic P-1 space group [1]. In contrast, the reduced N-phenyl analogue (CAS 57056-57-2, 4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) contains a hydroxyl group that precludes this specific condensation pathway, while the N-cyclohexyl analogue (ethyl 1-cyclohexyl-4,5-dioxopyrrolidine-3-carboxylate, MW 253.29) lacks the aromatic stabilization that influences both reaction kinetics and crystal packing in the benzyl-substituted product [2].
| Evidence Dimension | Successful condensation to crystalline benzylidene derivative with X-ray structural confirmation |
|---|---|
| Target Compound Data | Unit cell: a=6.4367(4)Å, b=7.4998(5)Å, c=15.3455(5)Å, V=721.80(7)ų; R₁=0.049 |
| Comparator Or Baseline | N-phenyl analogue (CAS 57056-57-2): contains 4-hydroxy substituent preventing condensation; N-cyclohexyl analogue: lacks aromatic stabilization |
| Quantified Difference | Crystalline product with defined X-ray structure vs. inability to form same product class |
| Conditions | Condensation with benzaldehyde in Ethanol/HCl medium; slow evaporation from ethyl acetate for crystallization |
Why This Matters
For synthetic chemists requiring structurally validated intermediates with reproducible crystal morphology, the benzyl substituent is essential; substitution with cyclohexyl or phenyl analogues would fail to yield the same crystallographically-characterized product class.
- [1] Fofana, M. et al. Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 2023, 11(3), 71-77. DOI: 10.11648/j.sjc.20231103.11. View Source
- [2] Chem960. 57056-57-2 (Ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, EBPC). View Source
